molecular formula C19H25ClN4O3S B1258365 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride

4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride

Cat. No. B1258365
M. Wt: 424.9 g/mol
InChI Key: NAGXUDFTXZACJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride, also known as 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride, is a useful research compound. Its molecular formula is C19H25ClN4O3S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride

Molecular Formula

C19H25ClN4O3S

Molecular Weight

424.9 g/mol

IUPAC Name

4-(methanesulfonamido)-N-[(4-phenylpiperazin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C19H24N4O3S.ClH/c1-27(25,26)22-16-9-7-15(8-10-16)19(24)21-13-17-14-23(12-11-20-17)18-5-3-2-4-6-18;/h2-10,17,20,22H,11-14H2,1H3,(H,21,24);1H

InChI Key

NAGXUDFTXZACJZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2CN(CCN2)C3=CC=CC=C3.Cl

synonyms

4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide
4-((methylsulfonyl)amino)-N-((4-phenylpiperazin-2-yl)methyl)benzamide hydrochloride
4-MAPPMB

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methanol (400 mL) add 4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride (40 g, 77 mmol) and Pd(OH)2 (2.0 g). When the addition is complete, place the reaction mixture on a Parr hydrogenator at 50 p.s.i. of H2 and shake. Monitor the progress of the reaction by thin-layer chromatography. Upon completion of the reaction, remove the catalyst by suction filtration through celite. Wash the pad with methanol. Remove the solvent in vacuo to obtain a residue. Recrystallize from methanol to provide the title compound.
Name
4-[(methylsulfonyl)amino]-N-[[4-phenyl-1-(phenylmethyl)piperazin-2-yl]methyl]benzamide hydrochloride
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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